molecular formula C19H16ClF3N6O B2642062 (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396880-86-6

(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2642062
CAS No.: 1396880-86-6
M. Wt: 436.82
InChI Key: LECPTEZXMOCSJM-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a piperazine ring, a phenyl ring, a trifluoromethyl group, and a tetrazole ring. Piperazine rings are found in many pharmaceutical drugs due to their wide range of biological and pharmaceutical activity . The presence of a trifluoromethyl group can enhance the compound’s lipophilicity, which can improve its ability to cross biological membranes. The tetrazole ring is a bioisostere of the carboxylic acid group, which means it can have similar properties and can be used as a replacement in drug design.


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Structural Analysis and Synthesis

The compound has been a subject of structural and synthesis studies. For instance, the synthesis of related piperidine and piperazine derivatives, their structural characterization through spectroscopic techniques, and X-ray crystallography have been explored. These studies help in understanding the molecular structure, stability, and conformational properties of these compounds (Karthik et al., 2021), (Lv et al., 2013).

Anticancer and Antituberculosis Potential

Studies have been conducted to assess the anticancer and antituberculosis potential of related compounds. For instance, derivatives of piperazine have been synthesized and tested for their in vitro anticancer activity against certain cancer cell lines and for anti-tuberculosis activity, showing promising results (Mallikarjuna et al., 2014), (Yurttaş et al., 2014).

Antimicrobial Activity

Compounds with structures similar to (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone have been synthesized and tested for their antimicrobial properties, showing variable and modest activity against certain bacterial and fungal strains (Patel et al., 2011).

Molecular Interaction Studies

The interaction of similar compounds with biological receptors has been studied, shedding light on their potential therapeutic applications. For instance, the interaction of antagonist compounds with the CB1 cannabinoid receptor has been explored, providing insights into the binding and activity mechanisms at the molecular level (Shim et al., 2002).

Properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECPTEZXMOCSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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